molecular formula C15H23NOS B14388904 S-(8-Aminooctyl) benzenecarbothioate CAS No. 88313-90-0

S-(8-Aminooctyl) benzenecarbothioate

Cat. No.: B14388904
CAS No.: 88313-90-0
M. Wt: 265.4 g/mol
InChI Key: ZBFHBDQYMKELSC-UHFFFAOYSA-N
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Description

S-(8-Aminooctyl) benzenecarbothioate: is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group attached to an octyl chain, which is further connected to a benzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Aminooctyl) benzenecarbothioate typically involves the reaction of 8-aminooctanol with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: S-(8-Aminooctyl) benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzenecarbothioate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted benzenecarbothioate derivatives.

Scientific Research Applications

S-(8-Aminooctyl) benzenecarbothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(8-Aminooctyl) benzenecarbothioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzenecarbothioate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • S-(8-Aminooctyl) benzenecarbothioate hydrochloride
  • This compound sulfate

Comparison: this compound is unique due to its specific structure, which allows for distinct interactions with biological molecules. Compared to its hydrochloride and sulfate counterparts, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

88313-90-0

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

S-(8-aminooctyl) benzenecarbothioate

InChI

InChI=1S/C15H23NOS/c16-12-8-3-1-2-4-9-13-18-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13,16H2

InChI Key

ZBFHBDQYMKELSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCCCCCCCN

Origin of Product

United States

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